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Compound of Interest

Compound Name: SHP099

Cat. No.: B560175 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of SHP099, a pioneering allosteric

inhibitor of the Src homology-2 containing protein tyrosine phosphatase 2 (SHP2). SHP2,

encoded by the PTPN11 gene, is a critical signaling node and a well-validated target in

oncology. This guide details the structure-activity relationship (SAR), mechanism of action, and

key experimental methodologies associated with SHP099, serving as a comprehensive

resource for professionals in the field of drug discovery and development.

Introduction to SHP2 and the Allosteric Inhibitor
SHP099
The protein tyrosine phosphatase SHP2 is a crucial enzyme in signal transduction pathways

downstream of various receptor tyrosine kinases (RTKs). It plays a significant role in regulating

cell growth, proliferation, and survival, primarily through the activation of the RAS-ERK

signaling cascade.[1] Activating mutations in SHP2 are linked to developmental disorders like

Noonan syndrome and various cancers, including leukemia and solid tumors, making it a high-

priority target for therapeutic intervention.[1]

Historically, developing selective phosphatase inhibitors has been challenging due to the highly

conserved and positively charged nature of the catalytic active site.[2] The discovery of

SHP099 represented a landmark achievement, as it was the first potent, selective, and orally

bioavailable allosteric inhibitor of SHP2.[1][3] Unlike competitive inhibitors that target the active
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site, SHP099 binds to a novel allosteric pocket, offering a new paradigm for phosphatase drug

discovery.

Mechanism of Action
SHP099's inhibitory action is not achieved by blocking the catalytic site directly. Instead, it

functions as a "molecular glue," stabilizing SHP2 in its natural, auto-inhibited conformation.[4]

[5] In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the protein

tyrosine phosphatase (PTP) domain's active site. SHP099 binds to a "tunnel" formed at the

interface of the N-terminal SH2, C-terminal SH2, and the PTP domains.[1][6] This concurrent

binding locks the enzyme in this closed, inactive state, preventing its activation and

downstream signaling.[1]
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Caption: Mechanism of SHP099 allosteric inhibition of SHP2.

Structure-Activity Relationship (SAR) and
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SHP099 is a potent inhibitor of wild-type SHP2 with a reported IC50 value of approximately

0.07 µM.[1][3] Its efficacy is, however, reduced against certain gain-of-function mutants that

destabilize the auto-inhibited conformation, as the allosteric binding site is only present in the

closed form.[5] Extensive medicinal chemistry efforts have explored the SAR of the SHP099
scaffold to improve potency and drug-like properties.

Table 1: In Vitro Inhibitory Activity of SHP099
Target Assay Type IC50 (µM) Reference

SHP2 (Wild-Type) Biochemical 0.071 [1]

SHP2 (Wild-Type) Biochemical 0.690 [7]

SHP2 (D61Y Mutant) Biochemical 1.241 [7]

SHP2 (E69K Mutant) Biochemical 0.416 [7]

SHP2 (A72V Mutant) Biochemical 1.968 [7]

SHP2 (E76K Mutant) Biochemical 2.896 [7]

SHP1 Biochemical >100 (Inactive) [8]

Table 2: Cellular Activity of SHP099
Cell Line Cancer Type Cellular Effect

EC50 / IC50
(µM)

Reference

MV4-11
Acute Myeloid

Leukemia
Growth Inhibition 0.32 [7]

TF-1 Erythroleukemia Growth Inhibition 1.73 [7]

KYSE-520

Esophageal

Squamous Cell

Carcinoma

Proliferation

Inhibition
1.4 [9]

U2OS (RAS-

mutated)
Osteosarcoma

Proliferation

Inhibition
~23 [10]
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Studies on SHP099 analogs have revealed key structural interactions. For example, the

discovery of PB17-026-01 (IC50 = 38.9 nM) highlighted different hydrogen bonding patterns

within the allosteric pocket. While SHP099 forms a hydrogen bond with the residue E250,

PB17-026-01 establishes a new hydrogen bond with T253, demonstrating that alternative

interactions within the pocket can be exploited to enhance potency.[6]

Downstream Signaling Pathway Modulation
SHP099 exerts its anti-proliferative effects primarily by suppressing the RAS-ERK (MAPK)

signaling pathway, a central driver of cancer cell growth.[1] By locking SHP2 in an inactive

state, SHP099 prevents the dephosphorylation of key regulatory proteins, thereby inhibiting the

activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. This

leads to decreased cell proliferation and, in some contexts, apoptosis.[11][12]
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Caption: SHP099 inhibits the SHP2-mediated activation of the RAS-ERK pathway.
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Experimental Protocols
This section details representative protocols for key assays used to characterize SHP099 and

similar allosteric inhibitors.

Biochemical SHP2 Inhibition Assay
This assay measures the direct inhibitory effect of a compound on SHP2's enzymatic activity.

Principle: A dually phosphorylated peptide from the Insulin Receptor Substrate 1 (IRS-1) is

used to activate the auto-inhibited wild-type SHP2 enzyme.[13] The activated enzyme then

dephosphorylates a fluorescent substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate

(DiFMUP). Inhibition is measured by a decrease in the fluorescent signal.[9]

Reagents:

Recombinant full-length SHP2 enzyme

IRS-1 activating peptide (e.g., IRS1_pY1172(dPEG8)pY1222)

DiFMUP substrate

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 2 mM DTT,

pH 7.2)

Quenching solution (e.g., 160 µM bpV(Phen))

SHP099 or test compound in DMSO

Procedure:

Prepare serial dilutions of SHP099 in DMSO and then dilute into the assay buffer.

In a 384-well plate, add SHP2 enzyme (final concentration ~0.5 nM) and the IRS-1

activating peptide (final concentration ~0.5 µM).

Add the diluted SHP099 or control (DMSO vehicle) to the wells and incubate for 30-60

minutes at room temperature to allow compound binding.
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Initiate the enzymatic reaction by adding DiFMUP substrate.

Incubate for 30 minutes at 25°C.

Stop the reaction by adding the quenching solution.

Measure fluorescence using a microplate reader (Excitation: 340 nm, Emission: 450 nm).

Calculate percent inhibition relative to DMSO controls and determine the IC50 value from

a dose-response curve.
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Caption: Workflow for a biochemical SHP2 inhibition assay.

Cellular Thermal Shift Assay (CETSA)
This assay confirms that a compound directly binds to its target protein within intact cells.

Principle: Ligand binding stabilizes a target protein against thermal denaturation. Cells are

treated with the compound, heated to various temperatures, and then lysed. The amount of

soluble (non-denatured) target protein remaining is quantified, typically by Western blot or an

enzyme fragment complementation assay.[5][14]

Reagents & Equipment:

HEK293T or other suitable cells expressing the target protein.

SHP099 or test compound in DMSO.

Cell culture medium.

Phosphate-buffered saline (PBS).

Lysis buffer with protease inhibitors.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b560175?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC7049970/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8080703/
https://www.benchchem.com/product/b560175?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PCR thermocycler for heating.

Equipment for protein quantification (e.g., Western blot apparatus or plate reader for

complementation assays).

Procedure:

Culture cells to ~80% confluency.

Treat cells with various concentrations of SHP099 or DMSO vehicle control for 1 hour.

Harvest and wash the cells, then resuspend in PBS.

Aliquot the cell suspension into PCR tubes.

Heat the tubes across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a

thermocycler, followed by cooling for 3 minutes at room temperature.

Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).

Separate soluble proteins from precipitated aggregates by centrifugation.

Analyze the amount of soluble SHP2 in the supernatant by Western blot or other detection

methods.

Plot the amount of soluble protein versus temperature to generate melting curves. A shift

in the melting temperature (ΔTm) in the presence of the compound indicates target

engagement.[5]

In Vivo Tumor Xenograft Study
This assay evaluates the anti-tumor efficacy of a compound in a living animal model.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors

are established, the mice are treated with the test compound, and tumor growth is monitored

over time.

Materials & Methods:
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Immunocompromised mice (e.g., BALB/c nude).

Cancer cell line known to be sensitive to SHP2 inhibition (e.g., KYSE-520).

SHP099 formulated for oral gavage.

Vehicle control.

Calipers for tumor measurement.

Procedure:

Subcutaneously inject cancer cells into the flank of each mouse.

Monitor mice until tumors reach a palpable size (e.g., 100-200 mm³).

Randomize mice into treatment groups (e.g., Vehicle, SHP099 30 mg/kg, SHP099 100

mg/kg).

Administer SHP099 or vehicle daily via oral gavage.[9]

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

Monitor animal body weight as a measure of toxicity.

At the end of the study, euthanize the mice and excise the tumors for weighing and further

pharmacodynamic analysis (e.g., measuring p-ERK levels).[9][15]

Conclusion
SHP099 has been instrumental in validating SHP2 as a druggable cancer target and has paved

the way for a new class of allosteric inhibitors. Its mechanism of stabilizing the auto-inhibited

conformation provides a blueprint for developing highly selective phosphatase inhibitors. The

extensive structure-activity relationship data, coupled with detailed biochemical and cellular

characterization, underscores its importance as both a chemical probe and a foundational

molecule for second-generation therapeutics. The methodologies described herein represent

the standard for evaluating novel SHP2 inhibitors, ensuring robust and reproducible data for

advancing promising compounds toward clinical development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b560175#shp099-structure-activity-relationship]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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